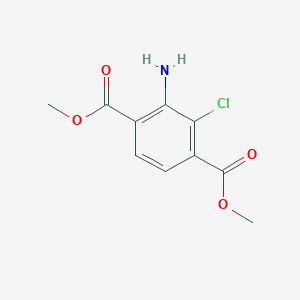

dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate

Beschreibung

Dimethyl-2-Amino-3-Chlorobenzol-1,4-dicarboxylat ist eine organische Verbindung mit der Summenformel C10H10ClNO4. Es ist ein Derivat von Benzol und enthält Amino-, Chloro- und Esterfunktionsgruppen.

Eigenschaften

Molekularformel |

C10H10ClNO4 |

|---|---|

Molekulargewicht |

243.64 g/mol |

IUPAC-Name |

dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate |

InChI |

InChI=1S/C10H10ClNO4/c1-15-9(13)5-3-4-6(10(14)16-2)8(12)7(5)11/h3-4H,12H2,1-2H3 |

InChI-Schlüssel |

YTMSKFNHQXHRFB-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C1=C(C(=C(C=C1)C(=O)OC)Cl)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Dimethyl-2-Amino-3-Chlorobenzol-1,4-dicarboxylat umfasst typischerweise die folgenden Schritte:

Nitrierung: Benzol wird nitriert, um Nitrobenzol zu bilden.

Reduktion: Nitrobenzol wird reduziert, um Anilin zu bilden.

Chlorierung: Anilin wird chloriert, um das Chloratom an der gewünschten Position einzuführen.

Veresterung: Die resultierende Verbindung wird verestert, um den Dimethylester zu bilden.

Industrielle Produktionsverfahren

Die industrielle Produktion von Dimethyl-2-Amino-3-Chlorobenzol-1,4-dicarboxylat folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung von Reaktionsbedingungen wie Temperatur, Druck und der Verwendung von Katalysatoren, um die Ausbeute und Effizienz zu steigern.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Dimethyl-2-Amino-3-Chlorobenzol-1,4-dicarboxylat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminogruppe kann oxidiert werden, um Nitroso- oder Nitroderivate zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um entsprechende Amine zu bilden.

Substitution: Das Chloratom kann durch andere Nucleophile substituiert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid oder Natriumborhydrid verwendet.

Substitution: Nucleophile wie Natriummethoxid oder Kaliumcyanid können eingesetzt werden.

Hauptprodukte, die gebildet werden

Oxidation: Bildung von Nitroso- oder Nitroderivaten.

Reduktion: Bildung entsprechender Amine.

Substitution: Bildung substituierter Benzolderivate.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von Dimethyl-2-Amino-3-Chlorobenzol-1,4-dicarboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Amino- und Chlorogruppen spielen eine entscheidende Rolle bei der Bindung an Enzyme oder Rezeptoren, was zu verschiedenen biologischen Wirkungen führt. Die Estergruppen erleichtern die Löslichkeit der Verbindung und den Transport in biologischen Systemen.

Wirkmechanismus

The mechanism of action of dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate involves its interaction with specific molecular targets. The amino and chloro groups play a crucial role in binding to enzymes or receptors, leading to various biological effects. The ester groups facilitate the compound’s solubility and transport within biological systems.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Dimethyl-2-Amino-4-Chlorobenzol-1,4-dicarboxylat

- Dimethyl-2-Amino-3-Bromobenzol-1,4-dicarboxylat

- Dimethyl-2-Amino-3-Fluorobenzol-1,4-dicarboxylat

Einzigartigkeit

Dimethyl-2-Amino-3-Chlorobenzol-1,4-dicarboxylat ist einzigartig aufgrund der spezifischen Positionierung der Amino- und Chlorogruppen, die seine Reaktivität und Interaktion mit anderen Molekülen beeinflussen. Diese einzigartige Struktur macht es wertvoll für gezielte Anwendungen in der organischen Synthese und Pharmazie.

Biologische Aktivität

Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and implications for medicinal chemistry, drawing on various studies and case reports.

Chemical Structure and Synthesis

Dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate can be synthesized through several methods, often involving the reaction of chlorinated benzenes with amino acids or their derivatives. The general synthetic pathway involves:

-

Starting Materials :

- 2-Amino-3-chlorobenzoic acid

- Dimethyl ester of malonic acid

-

Reaction Conditions :

- The reaction typically requires heating under reflux in a suitable solvent such as ethanol or methanol.

-

Yield :

- Yields can vary but are generally reported to be between 50% and 80% depending on the specific conditions used.

Biological Activity

The biological activity of dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate has been investigated in various contexts:

Antimicrobial Activity

Studies have demonstrated that this compound exhibits significant antimicrobial properties against a range of pathogens. For instance:

- Bacterial Inhibition : It has shown effectiveness against Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentrations (MICs) reported at concentrations as low as 50 µg/mL.

- Fungal Activity : The compound also displays antifungal activity against species such as Candida albicans , with similar MIC values.

Anticancer Properties

Research indicates that dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate may possess anticancer properties:

- Cell Line Studies : In vitro studies on human cancer cell lines (e.g., MCF-7 for breast cancer) have shown that the compound induces apoptosis and inhibits cell proliferation at concentrations ranging from 10 to 100 µM.

- Mechanism of Action : The proposed mechanism involves the modulation of apoptotic pathways and the inhibition of key signaling proteins involved in cell cycle regulation.

Case Studies

-

Case Study on Antimicrobial Efficacy :

- A study conducted on various bacterial strains revealed that dimethyl 2-amino-3-chlorobenzene-1,4-dicarboxylate not only inhibited growth but also demonstrated bactericidal effects at higher concentrations.

-

Anticancer Research :

- A research group published findings indicating that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer, suggesting its potential as a therapeutic agent.

Toxicological Profile

While the biological activities are promising, it is essential to consider the toxicological aspects:

- Cytotoxicity : Preliminary tests indicate that the compound exhibits cytotoxic effects at high concentrations (>100 µM), necessitating further investigation into its safety profile.

- Environmental Impact : As with many synthetic compounds, environmental persistence and bioaccumulation potential should be evaluated to assess ecological risks.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.